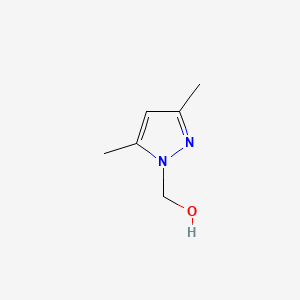

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71880. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBENDWOJIFFDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032513 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85264-33-1 | |

| Record name | 1-(Hydroxymethyl)-3,5-dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85264-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl hydroxymethyl pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085264331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85264-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLPYRAZOL-1-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968267D0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a valuable heterocyclic building block. The synthesis is a two-step process commencing with the formation of the 3,5-dimethylpyrazole precursor, followed by its N-hydroxymethylation. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this compound.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

-

Step 1: Synthesis of 3,5-Dimethylpyrazole. This involves the condensation reaction of acetylacetone with hydrazine.

-

Step 2: Synthesis of this compound. This step proceeds via the N-hydroxymethylation of 3,5-dimethylpyrazole using formaldehyde.

A general workflow for this synthesis is presented below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from established methods for the condensation of dicarbonyl compounds with hydrazine.[1][2][3]

Materials:

-

Hydrazine hydrate

-

Acetylacetone

-

Ethanol

-

n-Hexane (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.

-

Cool the flask in an ice bath for 10 minutes.

-

Slowly add 10 mL of acetylacetone dropwise to the cooled solution while maintaining a low temperature and continuous stirring. The addition should take approximately 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Set up the apparatus for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.

-

After reflux, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add a small amount of n-hexane and warm gently to dissolve.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration, washing with a small amount of cold n-hexane.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the hydroxymethylation of a similar pyrazole derivative, 3,5-diphenylpyrazole, and is adapted for 3,5-dimethylpyrazole.[4]

Materials:

-

3,5-Dimethylpyrazole (from Step 1)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylpyrazole in ethanol.

-

Add an equimolar amount of 37% aqueous formaldehyde solution to the flask.

-

Reflux the reaction mixture for 90 minutes.

-

After cooling, concentrate the mixture under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as acetone, to yield needle-shaped crystals.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 3,5-dimethylpyrazole and its subsequent hydroxymethylation.

Table 1: Reactant and Product Data for the Synthesis of 3,5-Dimethylpyrazole

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 |

| Acetylacetone | C₅H₈O₂ | 100.12 |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 |

Table 2: Characterization Data for this compound

| Analysis | Observed Data |

| ¹H NMR (ppm) | 2.07 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) |

| ¹³C NMR (ppm) | 10.70, 13.71 (CH₃ groups), 70.81 (N-CH₂-O), 105.94, 139.18, 146.39 (pyrazole ring carbons) |

| FTIR (cm⁻¹) | Characteristic bands for O-H and C-N stretching |

| Mass Spectrum | Consistent with the molecular weight of the product |

Note: NMR data is from the characterization of the compound, abbreviated as Hdpz, in a study of its coordination chemistry.[6]

Reaction Mechanisms

The synthesis proceeds through two distinct mechanistic pathways, as illustrated below.

Formation of 3,5-Dimethylpyrazole

The formation of the pyrazole ring is a classic example of a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Caption: Mechanism of 3,5-Dimethylpyrazole Formation.

N-Hydroxymethylation of 3,5-Dimethylpyrazole

The second step involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of formaldehyde.

Caption: Mechanism of N-Hydroxymethylation.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and mechanistic insights, researchers can confidently produce this valuable compound for applications in drug discovery and materials science. The straightforward nature of the reactions and the availability of starting materials make this a practical synthesis for a wide range of scientific professionals.

References

An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS: 85264-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a wide array of derivatives exhibiting significant biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into the reported biological activities of its derivatives, including antitumor, antioxidant, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly in the context of cancer signaling pathways, are also explored and visualized. This document aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 85264-33-1 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Melting Point | 110-112 °C | [2] |

| Appearance | Solid | [2] |

| InChI | InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3 | [1] |

| SMILES | CC1=CC(=NN1CO)C | [1] |

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound is typically achieved through the N-hydroxymethylation of 3,5-dimethylpyrazole. This reaction generally involves the treatment of 3,5-dimethylpyrazole with formaldehyde, often in the form of an aqueous solution (formalin) or paraformaldehyde.

Experimental Protocol: Synthesis of this compound

-

Materials: 3,5-dimethylpyrazole, formaldehyde (37% aqueous solution or paraformaldehyde), suitable solvent (e.g., water, ethanol, or a mixture), and a base catalyst (optional, e.g., triethylamine).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1 equivalent) in the chosen solvent.

-

Add formaldehyde (1.1 to 1.5 equivalents) to the solution. If using paraformaldehyde, gentle heating might be required for depolymerization.

-

If a catalyst is used, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a solid.

-

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 5.85 (s, 1H, pyrazole-H), 5.45 (s, 2H, -CH₂-), 2.20 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 148.0 (C3/C5), 105.5 (C4), 70.0 (-CH₂-), 13.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~2920 (C-H stretch), ~1560 (C=N stretch), ~1050 (C-O stretch) |

| Mass Spectrum (m/z) | 126 (M⁺), 95, 81, 67, 54 |

Biological Activities of Derivatives

This compound serves as a crucial starting material for the synthesis of various derivatives with promising biological activities.

Antitumor Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Derivative | Cell Line | IC₅₀ (µM) |

| Compound 17 (a 1,3,4-thiadiazine derivative) | HepG2 (Liver Carcinoma) | 5.35 |

| Compound 17 (a 1,3,4-thiadiazine derivative) | A549 (Lung Carcinoma) | 8.74 |

Mechanism of Action & Signaling Pathways:

The anticancer activity of pyrazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent mechanisms involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell growth and survival.

Antioxidant Activity

Certain derivatives have shown potent radical scavenging activity.

| Derivative | Assay | Activity |

| Compound 8 (an N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative) | DPPH | 96.64% inhibition at 80 mg/mL |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties.

| Derivative | Microorganism | MIC (µg/mL) |

| Pyrazole derivative | Staphylococcus aureus | 12.5 |

| Pyrazole derivative | Candida albicans | 12.5 |

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of the synthesized pyrazole derivatives.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compounds and the positive control in methanol.

-

In a 96-well plate, add the test compound solutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising antitumor, antioxidant, and antimicrobial effects. The exploration of its derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents. This technical guide provides a foundational understanding of this core molecule, which will be instrumental for scientists and researchers in the development of new and effective drugs.

References

Technical Guide: ¹H and ¹³C NMR Characterization of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound, including detailed experimental protocols and data interpretation.

While a complete, publicly available dataset for this compound is not readily accessible, this guide presents representative ¹H and ¹³C NMR data from the closely related compound, 3,5-dimethylpyrazole. This information serves as a valuable reference for predicting the spectral features of the target molecule and for guiding spectral analysis.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the representative compound 3,5-dimethylpyrazole, which provides a foundational understanding of the chemical shifts expected for the pyrazole core of this compound. The addition of the N-hydroxymethyl group (-CH₂OH) in the target molecule will introduce new signals and cause shifts in the existing signals of the pyrazole ring. Specifically, a singlet for the methylene protons (-CH₂) and a broad singlet for the hydroxyl proton (-OH) would be expected in the ¹H NMR spectrum, and a signal for the methylene carbon (-CH₂) would appear in the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Data for 3,5-Dimethylpyrazole in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-CH₃, C5-CH₃ | 2.27 | Singlet | 6H |

| C4-H | 5.81 | Singlet | 1H |

| N-H | ~10-12 | Broad Singlet | 1H |

Table 2: Representative ¹³C NMR Data for 3,5-Dimethylpyrazole in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) |

| C3-C H₃, C5-C H₃ | ~13 |

| C 4 | ~105 |

| C 3, C 5 | ~148 |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives like this compound is provided below.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the N-H and O-H protons.

-

Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR acquisition.

-

Acquisition Parameters:

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios in the molecule.

-

Peak Picking: The chemical shift of each peak is determined.

-

¹³C NMR Spectroscopy

-

Instrument: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei.

-

-

Data Processing: The data processing steps are similar to those for ¹H NMR (Fourier transformation, phasing, baseline correction, and referencing to TMS at 0.00 ppm).

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR characterization.

References

An In-depth Technical Guide on the FT-IR and Mass Spectrometry Data of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in pyrazole derivatives. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Data Presentation

The quantitative data for this compound is summarized in the tables below. It is important to note that while direct experimental data for this specific molecule is not widely published, the following tables are constructed based on the known spectral data of the closely related compound 3,5-dimethylpyrazole and the expected contributions of the hydroxymethyl group.

Table 1: Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Broad, Strong | O-H Stretch | Alcohol |

| 3150-3100 | Medium | C-H Stretch (Aromatic) | Pyrazole Ring |

| 2960-2850 | Medium | C-H Stretch (Aliphatic) | Methyl, Methylene |

| 1600-1550 | Medium | C=N Stretch | Pyrazole Ring |

| 1500-1400 | Medium | C=C Stretch | Pyrazole Ring |

| 1450-1375 | Medium | C-H Bend | Methyl, Methylene |

| 1300-1200 | Medium | C-N Stretch | Pyrazole Ring |

| 1050-1000 | Strong | C-O Stretch | Primary Alcohol |

Table 2: Predicted Mass Spectrometry Data for this compound

The molecular formula for this compound is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol .

| m/z Value | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | Moderate | [M]⁺ (Molecular Ion) | C₆H₁₀N₂O⁺ |

| 111 | Moderate | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | High | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 95 | High | [3,5-dimethylpyrazole]⁺ | Cleavage of the N-CH₂OH bond |

| 81 | Moderate | [C₅H₅N₂]⁺ | Fragmentation of the pyrazole ring |

| 67 | Moderate | [C₄H₅N]⁺ | Further fragmentation of the pyrazole ring |

| 43 | High | [C₂H₃N₂]⁺ or [C₃H₇]⁺ | Fragmentation of the pyrazole ring or aliphatic chain |

| 31 | High | [CH₂OH]⁺ | Cleavage of the N-CH₂OH bond |

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and mass spectrometry analyses on this compound.

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is recommended for high-quality spectra. Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the KBr pellet in a sample holder or ensure the solid sample is in good contact with the ATR crystal.

-

Acquire the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes as detailed in Table 1.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), ensure the solvent is compatible with the GC column and conditions.

-

For direct infusion analysis using Electrospray Ionization (ESI), the sample solution can be introduced directly into the mass spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of relatively small and volatile molecules. For more gentle ionization, particularly for direct infusion, ESI can be employed.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

GC-MS Parameters (if applicable):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Transfer Line Temperature: 280 °C

-

-

Mass Spectrometer Parameters:

-

Acquire data in full scan mode over a mass range of m/z 30 to 300.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 126) as the precursor ion and inducing fragmentation.

-

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions, as outlined in Table 2.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR and Mass Spectrometry.

Caption: Workflow for FT-IR and Mass Spec Analysis.

References

Physical properties and melting point of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Physical and Chemical Properties

This compound, a derivative of pyrazole, possesses a unique set of physicochemical characteristics relevant to its handling, formulation, and biological activity. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |

| Molecular Weight | 126.16 g/mol | PubChem[1] |

| Melting Point | 109 °C | Stenutz[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for the title compound. The parent compound, 3,5-dimethylpyrazole, is soluble in water and methanol.[3] | |

| XLogP3-AA | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A general procedure for the synthesis of a pyrazole core structure is outlined below.

General Synthesis of 3,5-Dimethylpyrazole:

A common method for synthesizing the 3,5-dimethylpyrazole core involves the reaction of acetylacetone with hydrazine hydrate.[4][5]

-

Reaction: Acetylacetone is reacted with hydrazine hydrate in a suitable solvent, such as water or ethanol.[4][5]

-

Catalyst: The reaction can be catalyzed by an acid, such as glacial acetic acid.[6]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.[5]

Synthesis of this compound:

While a specific detailed protocol for the title compound was not found in the provided search results, a plausible synthetic route would involve the N-alkylation of 3,5-dimethylpyrazole with a hydroxymethylating agent.

Melting Point Determination

The melting point of a synthesized compound is a crucial parameter for its identification and purity assessment. A standard laboratory procedure for melting point determination is as follows:

-

Apparatus: A capillary melting point apparatus is typically used.

-

Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Potential Biological Signaling Pathway

Several studies have indicated that pyrazole derivatives can exhibit significant biological activities, including antiproliferative and autophagy-modulating effects. A potential mechanism of action for certain pyrazole-containing compounds involves the modulation of the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and autophagy.

Below is a diagram illustrating a hypothetical signaling pathway where a pyrazole derivative inhibits the mTORC1 complex, leading to the induction of autophagy.

Caption: Potential modulation of the mTORC1 signaling pathway by a pyrazole derivative.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound and related compounds. Further experimental validation is recommended to confirm the presented data and explore the full therapeutic potential of this chemical entity.

References

- 1. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-dimethyl-1H-pyrazole-1-methanol [stenutz.eu]

- 3. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]

- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 5. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3,5-dimethylpyrazole, followed by its N-hydroxymethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

-

Step 1: Synthesis of 3,5-Dimethylpyrazole: The process begins with the condensation reaction of acetylacetone (2,4-pentanedione) and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate. This reaction forms the stable 3,5-dimethylpyrazole ring.[1][2][3]

-

Step 2: N-Hydroxymethylation of 3,5-Dimethylpyrazole: The synthesized 3,5-dimethylpyrazole is then reacted with formaldehyde to introduce a hydroxymethyl group at the N1 position of the pyrazole ring, yielding the final product, this compound.

Below is a diagram illustrating the overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

Two common methods for the synthesis of 3,5-dimethylpyrazole are presented below, utilizing either hydrazine sulfate or hydrazine hydrate.

Method A: From Acetylacetone and Hydrazine Sulfate [2]

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mol) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

-

Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

-

Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure.

Method B: From Acetylacetone and Hydrazine Hydrate

-

In a reactor, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate while ensuring the reaction temperature does not exceed 50°C.

-

After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50°C for 3 hours.

-

Cool the mixture to 10°C.

-

The product is collected by centrifugation, washed, and then vacuum dried.

Step 2: Synthesis of this compound

-

In a suitable reaction vessel, place 3,5-dimethylpyrazole.

-

Add a 37% aqueous solution of formaldehyde in a 1:1.5 molar ratio of 3,5-dimethylpyrazole to formaldehyde.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours with stirring.

-

After the reaction is complete, cool the mixture.

-

The product, this compound, can be isolated and purified using standard techniques such as crystallization or chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3,5-dimethylpyrazole.

Table 1: Reaction Parameters for the Synthesis of 3,5-Dimethylpyrazole (Method A)

| Parameter | Value | Reference |

| Yield | 77-81% | [2] |

| Reaction Temperature | 15°C | [2] |

| Reaction Time | 1.5 hours | [2] |

| Melting Point | 107-108°C | [2] |

Table 2: Reaction Parameters for the Synthesis of 3,5-Dimethylpyrazole (Method B)

| Parameter | Value | Reference | | :--- | :--- | | Yield | >90% | | Purity | >99% (by HPLC) | | Reaction Temperature | 50°C | | Reaction Time | 3 hours |

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Yield | 85-90% |

| Molar Ratio (Pyrazole:Formaldehyde) | 1:1.5 |

| Reaction Temperature | 60-70°C |

| Reaction Time | 2 hours |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. The starting material, 3,5-dimethylpyrazole, is readily prepared from inexpensive and commercially available reagents. The subsequent N-hydroxymethylation provides the desired product in excellent yields. The detailed protocols and quantitative data provided in this guide are intended to support researchers and scientists in the efficient and reproducible synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Basic Chemical Properties of N-hydroxymethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxymethylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, primarily for their role as prodrugs. The introduction of a hydroxymethyl group at the nitrogen atom of the pyrazole ring alters the physicochemical properties of the parent molecule, often leading to improved solubility and bioavailability. This technical guide provides a comprehensive overview of the fundamental chemical properties of N-hydroxymethylpyrazoles, including their synthesis, stability, reactivity, and spectroscopic characteristics. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are presented to facilitate further research and application in drug development.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a common scaffold in a multitude of biologically active compounds and approved drugs.[1] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy in modulating the pharmacological profile of these molecules. N-hydroxymethylation, the addition of a -CH₂OH group to a ring nitrogen, is a well-established prodrug approach used to mask the N-H functionality of various therapeutic agents, thereby enhancing their delivery and pharmacokinetic properties.[2]

This guide will delve into the core chemical properties of N-hydroxymethylpyrazoles, providing researchers with a foundational understanding of their synthesis, stability under various conditions, and reactivity towards common reagents.

Synthesis of N-hydroxymethylpyrazoles

The most common and straightforward method for the synthesis of N-hydroxymethylpyrazoles is the reaction of an N-unsubstituted pyrazole with formaldehyde. This reaction is typically carried out under neutral or basic conditions.

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of N-hydroxymethylpyrazoles.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole

This protocol is adapted from the synthesis of similar N-hydroxymethylazoles.

Materials:

-

3,5-dimethylpyrazole

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Potassium carbonate (optional, as catalyst)

Procedure:

-

Dissolve 3,5-dimethylpyrazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of aqueous formaldehyde solution (1.5 - 2.0 eq).

-

If desired, add a catalytic amount of potassium carbonate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties

The introduction of the hydroxymethyl group significantly impacts the physicochemical properties of the pyrazole core, most notably its polarity and acidity/basicity.

Physical State and Solubility

N-hydroxymethylpyrazoles are typically white to off-white crystalline solids or oils at room temperature. The presence of the hydroxyl group increases their polarity compared to the parent N-unsubstituted pyrazoles, leading to enhanced solubility in polar solvents such as water, ethanol, and methanol.

Acidity and Basicity (pKa)

The pyrazole ring itself is weakly basic. The N-hydroxymethyl group is not expected to drastically alter the pKa of the pyrazole ring nitrogen. However, the hydroxyl proton is weakly acidic. Quantitative pKa data for a range of N-hydroxymethylpyrazoles is not extensively reported in the literature, but can be estimated to be in the range of 13-15 for the hydroxyl proton, similar to other alcohols.

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa (predicted) |

| 1-(Hydroxymethyl)pyrazole | - | - | ~14 |

| 1-(Hydroxymethyl)-3,5-dimethylpyrazole | solid | - | ~14 |

| 1-Methyl-4-hydroxymethylpyrazole | - | 92-94 (1 mm Hg)[3] | ~14 |

| 1,3-Dimethyl-4-hydroxymethylpyrazole | - | - | ~14 |

| 1,5-Dimethyl-4-hydroxymethylpyrazole | - | - | ~14 |

| 1,3,5-Trimethyl-4-hydroxymethylpyrazole | - | - | ~14 |

Table 1: Physical Properties of Selected N-hydroxymethylpyrazoles.

Stability and Reactivity

Stability and Hydrolysis

N-hydroxymethylpyrazoles are generally stable under neutral conditions. However, their stability is pH-dependent, and they can undergo hydrolysis to release the parent pyrazole and formaldehyde. This reversible reaction is a key aspect of their application as prodrugs.

Caption: Hydrolysis of N-hydroxymethylpyrazoles.

The hydrolysis is catalyzed by both acid and base.[4] Under acidic conditions, the pyrazole nitrogen is protonated, facilitating the departure of the hydroxymethyl group as a carbocation equivalent. Under basic conditions, the hydroxyl group can be deprotonated, but the more likely mechanism involves nucleophilic attack of hydroxide on the methylene carbon. The kinetics of this hydrolysis are crucial for the design of N-hydroxymethylpyrazole-based prodrugs, as the rate of release of the active drug in vivo is dependent on the local pH and enzymatic activity. While specific kinetic data for N-hydroxymethylpyrazoles is limited, studies on analogous N-hydroxymethylamides suggest that the half-lives can vary significantly depending on the pH and the substituents on the heterocyclic ring.[5]

Reactivity towards Electrophiles

The hydroxyl group of N-hydroxymethylpyrazoles can react with various electrophiles, allowing for further functionalization.

The hydroxyl group can be acylated using acylating agents such as acid anhydrides or acyl chlorides in the presence of a base to form the corresponding esters (N-acyloxymethylpyrazoles). These esters are often more lipophilic and can also function as prodrugs, releasing the N-hydroxymethylpyrazole upon enzymatic cleavage of the ester bond.

Caption: Acylation of an N-hydroxymethylpyrazole.

Experimental Protocol: Acylation of an N-hydroxymethylpyrazole

Materials:

-

N-hydroxymethylpyrazole (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for workup)

-

1 M HCl (for workup)

-

Saturated aqueous NaHCO₃ (for workup)

Procedure:

-

Dissolve the N-hydroxymethylpyrazole in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-acetoxymethylpyrazole can be purified by column chromatography.

Alkylation of the hydroxyl group to form N-alkoxymethylpyrazoles can be achieved using alkyl halides in the presence of a strong base, such as sodium hydride, to first generate the alkoxide. This reaction is generally less common than acylation in the context of prodrug design.

Spectroscopic Properties

The structural characterization of N-hydroxymethylpyrazoles relies heavily on spectroscopic techniques, particularly NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-CH₂- group: The methylene protons of the N-hydroxymethyl group typically appear as a singlet or a doublet (if coupled to the OH proton) in the range of δ 5.0 - 6.0 ppm.

-

-OH proton: The hydroxyl proton signal is a broad singlet and its chemical shift is variable depending on the solvent and concentration, typically appearing between δ 3.0 - 5.0 ppm.

-

Pyrazole ring protons: The chemical shifts of the pyrazole ring protons are similar to those of the parent pyrazole, although minor shifts can be observed due to the electronic effect of the N-hydroxymethyl group.

¹³C NMR:

-

-CH₂- carbon: The carbon of the hydroxymethyl group typically resonates in the range of δ 60 - 75 ppm.

-

Pyrazole ring carbons: The chemical shifts of the pyrazole ring carbons are generally found in the aromatic region (δ 100 - 150 ppm).

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Methyl-4-hydroxymethylpyrazole | DMSO-d₆ | 3.80 (s, 3H, N-CH₃), 3.92 (br.t, 1H, OH), 4.20 (br.d, 2H, CH₂), 7.74 (s, 1H, 3-H), 8.10 (s, 1H, 5-H) | C₃: 137.9, C₄: 121.9, C₅: 127.3, CH₂: 54.4, N-CH₃: 35.5 | [3] |

| 1,3-Dimethyl-4-hydroxymethylpyrazole | DMSO-d₆ | - | C₃: 145.3, C₄: 118.0, C₅: 127.3, CH₂: 54.3, 1-CH₃: 35.3, 3-CH₃: 11.2 | [3] |

| 1,5-Dimethyl-4-hydroxymethylpyrazole | DMSO-d₆ | - | C₃: 137.3, C₄: 118.0, C₅: 134.9, CH₂: 53.9, 1-CH₃: 35.2, 5-CH₃: 9.8 | [3] |

| 1,3,5-Trimethyl-4-hydroxymethylpyrazole | DMSO-d₆ | - | C₃: 145.3, C₄: 112.4, C₅: 136.2, CH₂: 60.6, 1-CH₃: 35.0, 3-CH₃: 11.0, 5-CH₃: 9.7 | [3] |

Table 2: NMR Spectroscopic Data for Selected N-hydroxymethylpyrazoles.

Infrared (IR) Spectroscopy

The IR spectra of N-hydroxymethylpyrazoles are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other characteristic bands include C-H stretching vibrations of the pyrazole ring and the methylene group, and C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), N-hydroxymethylpyrazoles may show a molecular ion peak (M⁺). A common fragmentation pathway is the loss of the hydroxymethyl group (-CH₂OH, 31 m/z units) or the loss of formaldehyde (-CH₂O, 30 m/z units) to give the pyrazole cation radical. The fragmentation pattern will also be influenced by the substituents on the pyrazole ring.[6]

Caption: Common fragmentation pathways of N-hydroxymethylpyrazoles in EI-MS.

Applications in Drug Development

The primary application of N-hydroxymethylpyrazoles in drug development is their use as prodrugs. The N-hydroxymethyl group can be introduced to a parent drug containing a pyrazole N-H group to:

-

Increase aqueous solubility: The hydroxyl group enhances polarity.

-

Improve membrane permeability: In some cases, masking the polar N-H group can improve passive diffusion across biological membranes.

-

Achieve targeted drug release: The rate of hydrolysis can be tuned by modifying the electronic properties of the pyrazole ring, potentially leading to site-specific drug release in tissues with different pH environments.

-

Serve as a linker for further prodrug modifications: The hydroxyl group provides a handle for attaching other promoieties, such as esters, to create more complex prodrug systems with tailored release profiles.[5]

Conclusion

N-hydroxymethylpyrazoles represent a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis is generally straightforward, and their chemical properties, particularly their pH-dependent stability, make them attractive candidates for prodrug design. This guide has provided a foundational overview of their synthesis, physicochemical properties, reactivity, and spectroscopic characterization. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the rational design and synthesis of novel N-hydroxymethylpyrazole-based therapeutic agents. Further research into the quantitative aspects of their hydrolysis kinetics and the exploration of a wider range of derivatives will undoubtedly expand their application in creating safer and more effective medicines.

References

- 1. 5-(Hydroxymethyl)-1-methyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution | Semantic Scholar [semanticscholar.org]

- 5. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Crystal Structure of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and Its Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural chemistry of pyrazole-based compounds. This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes the procedural workflow and key molecular interactions.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole scaffold is a core component in several commercially available drugs.[1] this compound serves as a fundamental building block for the synthesis of more complex derivatives. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and for comprehending the structure-activity relationships of these compounds. This guide focuses on the single-crystal X-ray diffraction studies of this compound and related structures.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reaction of 3,5-dimethylpyrazole with a suitable electrophile. For instance, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide was synthesized by the reaction of 3,5-dimethylpyrazole with acrylamide in the presence of sodium hydroxide and N,N'-dimethylformamide (DMF).[2] The general synthetic approach for related compounds involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis.[1]

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent. For this compound, needle-shaped clear single crystals were obtained by recrystallization from acetone.[3] In the case of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, colorless single crystals were yielded from an ethanol solution.[2]

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected, typically using Mo Kα radiation (λ = 0.71073 Å).[3] The collected data is then processed, which includes corrections for absorption effects. The crystal structure is solved and refined using software packages like SHELXS and SHELXL.[4]

Workflow for Crystal Structure Determination

The process from chemical synthesis to the final elucidated crystal structure follows a well-defined workflow. This involves the initial synthesis of the compound, followed by purification and crystallization to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Crystallographic Data

The crystallographic data for this compound and some of its derivatives are summarized in the table below. This allows for a direct comparison of their key structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| This compound | C₆H₁₀N₂O | Monoclinic | P2₁/n | 7.2877(2) | 11.9265(3) | 8.1586(2) | 107.396(1) | 676.68(3) | 4 | [3] |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | C₈H₁₃N₃O | Orthorhombic | Pbca | 14.452(5) | 33.390(7) | 7.4354(15) | 90 | 3588.0(16) | 16 | [2] |

| (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane | C₈H₁₆N₂Si | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | - | - | [4] |

Key Structural Features and Molecular Interactions

The crystal structures of this compound and its derivatives are stabilized by various intermolecular interactions, with hydrogen bonding playing a crucial role.

In the crystal structure of This compound , intermolecular O—H⋯N hydrogen bonds are observed.[3] These interactions link adjacent molecules to form dimers with an R²₂(10) graph-set motif.[3] This hydrogen bonding is a significant factor in the packing of the molecules in the crystal lattice.

For 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide , the molecules in the crystal structure are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, creating a three-dimensional network.[2] Additional stability is provided by weak intermolecular C-H···O interactions.[2]

The diagram below illustrates the common hydrogen bonding patterns observed in the crystal structures of these pyrazole derivatives.

Conclusion

The analysis of the crystal structures of this compound and its derivatives provides valuable insights into their solid-state conformation and intermolecular interactions. The prevalence of hydrogen bonding highlights its importance in dictating the supramolecular architecture of these compounds. This structural information is fundamental for understanding their chemical behavior and for the design of new pyrazole-based molecules with specific biological activities. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Solubility Profile of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 85264-33-1 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [1][2] |

| Melting Point | 110-112 °C | [1] |

Solubility Data

Direct quantitative solubility data for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in common organic solvents is limited. However, available data and qualitative descriptions are presented below. To provide a more comprehensive understanding, solubility data for the structurally similar compound, 3,5-dimethylpyrazole (the parent pyrazole without the N-hydroxymethyl group), is also included for comparative purposes. The presence of the polar hydroxymethyl group on the target compound is expected to increase its affinity for polar solvents compared to 3,5-dimethylpyrazole.

This compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 4% (w/v) | Quantitative |

| Alcohols | Not Specified | Soluble | Qualitative |

| Glycols | Not Specified | Soluble | Qualitative |

| Polar Solvents | Not Specified | Soluble | Qualitative |

Comparative Solubility of 3,5-Dimethylpyrazole (CAS No. 67-51-6)

The following data for 3,5-dimethylpyrazole, a close structural analog, is provided to offer insight into the potential solubility behavior of this compound in various organic solvents. The data is presented as the mole fraction solubility (x₁) at different temperatures.

| Solvent | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) |

| Methanol | 0.2985 | 0.3233 | 0.3496 | 0.3775 | 0.4072 | 0.4389 | 0.4728 |

| Ethanol | 0.2853 | 0.3094 | 0.3350 | 0.3622 | 0.3911 | 0.4219 | 0.4547 |

| n-Propanol | 0.2991 | 0.3241 | 0.3506 | 0.3787 | 0.4086 | 0.4404 | 0.4743 |

| Isopropanol | 0.2812 | 0.3051 | 0.3305 | 0.3574 | 0.3860 | 0.4164 | 0.4487 |

| 1-Butanol | 0.3105 | 0.3361 | 0.3632 | 0.3920 | 0.4226 | 0.4551 | 0.4897 |

| Acetone | 0.2831 | 0.3071 | 0.3326 | 0.3597 | 0.3885 | 0.4191 | 0.4517 |

| Ethyl Acetate | 0.2842 | 0.3083 | 0.3339 | 0.3611 | 0.3900 | 0.4208 | 0.4536 |

| Toluene | 0.1763 | 0.1945 | 0.2140 | 0.2348 | 0.2570 | 0.2807 | 0.3060 |

| Acetonitrile | 0.1611 | 0.1759 | 0.1918 | 0.2088 | 0.2269 | 0.2462 | 0.2668 |

Data for 3,5-dimethylpyrazole is adapted from a study by Zhang et al. (2018).

Experimental Protocols: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general procedure.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, either centrifuge the sample at a high speed and collect the supernatant, or filter the solution through a syringe filter appropriate for the solvent being used.

-

Quantification:

-

Accurately dilute the collected saturated solution with a known volume of a suitable solvent to bring the concentration of the analyte within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

References

Methodological & Application

Application Notes and Protocols: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3,5-dimethyl-1H-pyrazol-1-yl)methanol in the synthesis of a variety of ligands. This versatile building block is a cornerstone in coordination chemistry and drug discovery, enabling the creation of diverse molecular architectures with a wide range of applications.

Introduction to this compound in Ligand Design

This compound is a key precursor for introducing the 3,5-dimethylpyrazol-1-yl moiety into a ligand scaffold. The pyrazole group is a well-established coordinating agent for a multitude of metal ions, owing to its nitrogen donor atoms.[1] The methyl groups at the 3 and 5 positions provide steric bulk, which can be strategically used to influence the coordination geometry and stability of the resulting metal complexes.[2] Furthermore, the hydroxyl group of the methanol derivative offers a reactive handle for various chemical transformations, allowing for the facile synthesis of polydentate and functionalized ligands.[3]

Ligands derived from this precursor have found applications in catalysis, bioinorganic chemistry, and materials science.[3][4] For instance, tripodal pyrazolyl ligands have been investigated for their catalytic activity in oxidation reactions, mimicking the active sites of certain metalloenzymes.[3] Heteroscorpionate ligands, which feature a combination of different donor atoms, have been used to synthesize a wide array of transition and main group metal complexes with unique structural and reactive properties.[4][5] The derivatization of the pyrazole core is also a common strategy in the development of novel therapeutic agents, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6]

Application: Synthesis of Tripodal N-Donor Ligands

Tripodal ligands containing three pyrazolyl arms extending from a central atom are of significant interest due to their ability to form stable, well-defined coordination complexes. The condensation of primary amines with this compound is a common and efficient method for their synthesis.[3]

Quantitative Data Summary

| Ligand Name | Starting Amine | Solvent | Yield (%) | Reference |

| 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol | 5-aminopentan-1-ol | Acetonitrile | Not specified | [3] |

| 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol (L1) | 2-aminoethan-1-ol | Acetonitrile | 15.22 - 99.41 | [3] |

| 4-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)butan-1-ol (L2) | 4-aminobutan-1-ol | Acetonitrile | 15.22 - 99.41 | [3] |

Experimental Protocol: Synthesis of 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol

This protocol is adapted from the synthesis of related tripodal ligands.[3]

Materials:

-

This compound

-

5-aminopentan-1-ol

-

Acetonitrile (polar aprotic solvent)

-

Diethyl ether or Dichloromethane (DCM):water (3:1) mixture for purification

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 5-aminopentan-1-ol (1 equivalent) in acetonitrile.

-

Add this compound (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Purify the crude product by washing with diethyl ether or by extraction using a DCM:water (3:1) mixture.

-

Dry the purified product under vacuum to obtain the final tripodal ligand.

Experimental Workflow

Caption: General workflow for the synthesis of tripodal ligands.

Application: Synthesis of Heteroscorpionate Ligands

Heteroscorpionate ligands are a class of tripodal ligands that contain at least two different types of donor atoms. This compound can be used to synthesize ligands that coordinate to metal ions through two nitrogen atoms from the pyrazole rings and one oxygen atom from a hydroxyl group.[4][5]

Quantitative Data Summary

| Ligand/Complex | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (HL) | Not specified | - | - | [4][5] |

| LZrCl₃ | HL, ZrCl₄·2(THF) | 71.0 | 310 (dec.) | [4] |

| LWO₂Cl | Not specified | 77.8 | 354 (dec.) | [4] |

Experimental Protocol: Base-Free Synthesis of a Zirconium(IV) Heteroscorpionate Complex

This protocol describes a base-free synthetic route to a zirconium complex of 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol.[4]

Materials:

-

2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (HL)

-

ZrCl₄·2(THF)

-

Tetrahydrofuran (THF)

-

Standard inert atmosphere glassware (Schlenk line)

-

Filtration apparatus

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (1 equivalent) in THF.

-

Add ZrCl₄·2(THF) (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature.

-

The solution may turn cloudy over time. After an extended period (several days to months), filter the solution.

-

Reduce the volume of the filtrate in vacuo.

-

Store the concentrated solution at low temperature (e.g., 5 °C) to induce crystallization.

-

Collect the colorless crystals of the zirconium complex by filtration and dry under vacuum.

Logical Relationship Diagram

Caption: Coordination of a heteroscorpionate ligand to a metal center.

Application: Synthesis of Pyrazolyl Phthalazine-1,4-diones

This compound can be a starting point for multi-step syntheses of more complex heterocyclic systems with potential biological activity. For example, it can be converted to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, which can then be reacted with phthalic anhydride to form pyrazolyl phthalazine-1,4-diones.

Quantitative Data Summary

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, Phthalic anhydride | Methanol, reflux, 5h | 82 | 225-227 |

Experimental Protocol: Synthesis of 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione

This protocol is based on the procedure described by.

Materials:

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

-

Phthalic anhydride

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (1 mmol) in methanol (20 mL) in a round-bottom flask.

-

Slowly add phthalic anhydride (1.2 mmol) to the solution with stirring.

-

Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

A precipitate will form. Collect the solid product by filtration.

-

Dry the product and recrystallize from methanol to obtain the pure compound.

Reaction Scheme

Caption: Reaction scheme for the synthesis of a pyrazolyl phthalazine-1,4-dione.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may need to be optimized for specific laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: synthetic, electrochemical and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Condensation Reaction of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol for the Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] Condensation reactions provide a versatile and straightforward method for the synthesis of novel pyrazole-containing molecules. This document outlines a detailed experimental protocol for the condensation reaction of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol with primary amines, a key step in generating libraries of compounds for drug discovery and development. The resulting N-substituted pyrazole derivatives have shown promise as antioxidant agents.[4][5]

Applications

The condensation of this compound with various primary amines and other nucleophiles leads to the formation of a diverse range of molecular scaffolds. These products are of significant interest in drug development for:

-

Antioxidant Activity: The synthesized N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been investigated for their potential as antioxidants.[4][5]

-

Antimicrobial Agents: Pyrazole derivatives are known to exhibit antibacterial and antifungal properties.[2][3]

-

Cancer Research: Certain pyrazole derivatives have been identified as inhibitors of tumor cell growth.[1]

-

Intermediate Synthesis: The products of these condensation reactions can serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Experimental Protocol: Condensation of this compound with Primary Amines

This protocol describes a general one-step procedure for the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives.

Materials:

-

This compound

-

Appropriate primary amine (e.g., 4-aminobenzoic acid, pyridin-4-amine)

-

Acetonitrile (or other suitable solvent)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

-

Analytical equipment for characterization (NMR, Mass Spectrometry, IR Spectroscopy, Melting Point Apparatus)

Procedure:

-

In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent such as acetonitrile.

-

Add one equivalent of the desired primary amine to the solution.

-

The reaction mixture is then stirred in a closed vessel at room temperature. Reaction times can vary, for example, the reaction with 4-aminobenzoic acid is stirred for 6 days.[6]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude product can be purified by appropriate methods such as recrystallization or column chromatography on silica gel.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

Quantitative Data Summary

The following tables summarize representative data from the synthesis of various pyrazole derivatives through condensation and related reactions.

Table 1: Reaction Yields and Physical Properties of Synthesized Pyrazole Derivatives.

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid | This compound, 4-aminobenzoic acid | — | — | [6] |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 3,5-dimethylpyrazole, acrylamide | 54.7 | — | [7] |

| 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, acetic acid | 90 | 250–252 | [8] |

| (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone | 5-methylindolizine-1,3-dicarbohydrazide, acetylacetone | 70 | — | [9] |

Table 2: Antioxidant Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives.

| Compound | DPPH Radical Scavenging Activity (% at 80 mg/mL) | Reference |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | 77.31 | [4] |

| Compound 8 (structure not specified) | 96.64 | [4] |